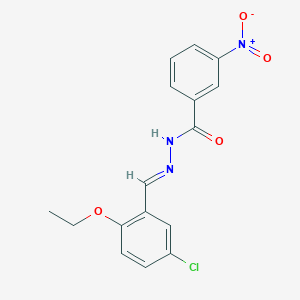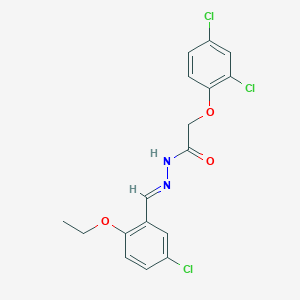![molecular formula C20H30N2O3S B298253 N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B298253.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide, also known as ACBC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various scientific research applications. It has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has also been used in the synthesis of new materials for use in electronic devices.
Mecanismo De Acción
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide works by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to decrease the levels of lactate in cancer cells, which is important for the survival and growth of these cells. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has also been found to decrease the levels of amyloid-beta, which is a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. One limitation of using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for the use of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. One direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the use of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in the synthesis of new materials for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide and its potential applications in various fields.
In conclusion, N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of pure N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various scientific research applications, including the development of new drugs and the synthesis of new materials. Its mechanism of action involves the inhibition of certain enzymes in the body, leading to a decrease in the growth and proliferation of cancer cells. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has various biochemical and physiological effects, including a decrease in lactate levels in cancer cells and a decrease in amyloid-beta levels in Alzheimer's disease. While there are advantages and limitations to using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in lab experiments, there are many potential future directions for its use in various fields.
Métodos De Síntesis
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide involves the reaction of cyclohexylamine and 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with azepan-1-ylacetic acid to yield N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide.
Propiedades
Nombre del producto |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C20H30N2O3S |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C20H30N2O3S/c23-20(21-15-9-1-2-10-16-21)17-22(18-11-5-3-6-12-18)26(24,25)19-13-7-4-8-14-19/h4,7-8,13-14,18H,1-3,5-6,9-12,15-17H2 |
Clave InChI |
KWOGXMJBAOFUCG-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)
![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)